molecular formula C12H15NO3 B597153 Benzyl 3-hydroxy-3-methylazetidine-1-carboxylate CAS No. 1257294-13-5

Benzyl 3-hydroxy-3-methylazetidine-1-carboxylate

Cat. No.: B597153
CAS No.: 1257294-13-5
M. Wt: 221.256
InChI Key: PTYNFZICYFFALO-UHFFFAOYSA-N
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Description

Benzyl 3-hydroxy-3-methylazetidine-1-carboxylate is a heterocyclic compound with the molecular formula C12H15NO3 and a molecular weight of 221.25 g/mol This compound is part of the azetidine family, which is characterized by a four-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-hydroxy-3-methylazetidine-1-carboxylate typically involves the reaction of benzyl chloroformate with 3-hydroxy-3-methylazetidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the azetidine ring, leading to the formation of different substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl 3-oxo-3-methylazetidine-1-carboxylate, while reduction could produce benzyl 3-hydroxy-3-methylazetidine.

Scientific Research Applications

Benzyl 3-hydroxy-3-methylazetidine-1-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl 3-hydroxy-3-methylazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methyl groups on the azetidine ring can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity and function. The benzyl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • Benzyl 3-hydroxyazetidine-1-carboxylate
  • Benzyl 3-methylazetidine-1-carboxylate
  • 3-Hydroxy-3-methylazetidine-1-carboxylate

Uniqueness: Benzyl 3-hydroxy-3-methylazetidine-1-carboxylate is unique due to the presence of both hydroxy and methyl groups on the azetidine ring, which can significantly influence its chemical reactivity and biological activity. The benzyl group further enhances its potential for interactions with various molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

benzyl 3-hydroxy-3-methylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-12(15)8-13(9-12)11(14)16-7-10-5-3-2-4-6-10/h2-6,15H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTYNFZICYFFALO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)C(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10732486
Record name Benzyl 3-hydroxy-3-methylazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10732486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257294-13-5
Record name 1-Azetidinecarboxylic acid, 3-hydroxy-3-methyl-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1257294-13-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 3-hydroxy-3-methylazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10732486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 3.0 M solution of methylmagnesium bromide in Et2O (0.98 mL, 2.92 mmol), at 0° C., was added a solution of 3-oxoazetidine-1-carboxylic acid benzyl ester (0.5 g, 2.44 mmol) in anhydrous THF (5 mL) dropwise over 5 min under argon. The reaction mixture was stirred for 18 h at room temperature, and then quenched by addition of a saturated aqueous solution of NH4Cl (2.5 mL) and water (5 mL). The aqueous phase was extracted with EtOAc (10 mL) The organic layer was separated, dried over sodium sulphate and concentrated in vacuo to give 3-Hydroxy-3-methylazetidine-1-carboxylic acid benzyl ester as a colourless oil (0.54 g, 99%). LCMS (Method A): RT=3.60 min, [M+H]+ 221.9
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